Batefenterol Succinate
Description
Batefenterol succinate (C₄₄H₄₈ClN₅O₁₁, MW: 858.34) is a first-in-class bifunctional bronchodilator combining muscarinic acetylcholine receptor antagonist (MABA) and β₂-adrenoceptor agonist (LABA) activities in a single molecule . Developed by Theravance and GlaxoSmithKline, it is designed to treat chronic obstructive pulmonary disease (COPD) by targeting dual pathways for enhanced bronchodilation . Its low systemic bioavailability (1.29% inhaled, ≤0.012% oral) and high fecal excretion (77.6%) minimize systemic side effects while maintaining localized pulmonary efficacy .
Properties
CAS No. |
945905-37-3 |
|---|---|
Molecular Formula |
C44H48ClN5O11 |
Molecular Weight |
858.3 g/mol |
IUPAC Name |
butanedioic acid;[1-[3-[2-chloro-4-[[[(2R)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]methyl]-5-methoxyanilino]-3-oxopropyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate |
InChI |
InChI=1S/C40H42ClN5O7.C4H6O4/c1-52-36-22-33(31(41)21-26(36)23-42-24-35(48)29-11-13-34(47)39-30(29)12-14-37(49)45-39)43-38(50)17-20-46-18-15-27(16-19-46)53-40(51)44-32-10-6-5-9-28(32)25-7-3-2-4-8-25;5-3(6)1-2-4(7)8/h2-14,21-22,27,35,42,47-48H,15-20,23-24H2,1H3,(H,43,50)(H,44,51)(H,45,49);1-2H2,(H,5,6)(H,7,8)/t35-;/m0./s1 |
InChI Key |
BDWHLFQPZLPCIZ-XLQCLRHOSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1CNC[C@@H](C2=C3C=CC(=O)NC3=C(C=C2)O)O)Cl)NC(=O)CCN4CCC(CC4)OC(=O)NC5=CC=CC=C5C6=CC=CC=C6.C(CC(=O)O)C(=O)O |
Canonical SMILES |
COC1=CC(=C(C=C1CNCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O)Cl)NC(=O)CCN4CCC(CC4)OC(=O)NC5=CC=CC=C5C6=CC=CC=C6.C(CC(=O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GSK-961081D; TD5959; TD 5959; TD-5959; MABA; Batefenterol succinate |
Origin of Product |
United States |
Preparation Methods
Core Skeletal Construction via 1,4-Addition
The synthesis begins with a stereoselective 1,4-addition between biphenyl carbamate 7 (C₁₈H₂₀N₂O₂) and substituted acrylamides 6 (Scheme 1). Critical parameters:
- Reaction solvent: Tetrahydrofuran (THF) at -78°C
- Base: Lithium hexamethyldisilazide (LiHMDS)
- Yield: 78-85% for intermediate 8
Table 1: Key Intermediates in Batefenterol Synthesis
| Compound | Molecular Formula | Molecular Weight | Role in Synthesis |
|---|---|---|---|
| 6 | C₁₄H₁₄ClNO₃ | 295.72 | Acrylamide donor |
| 7 | C₁₈H₂₀N₂O₂ | 296.36 | Muscarinic pharmacophore |
| 8 | C₃₀H₃₂ClN₃O₆ | 566.04 | Aryl ester intermediate |
Sequential Functionalization
Intermediate 8 undergoes three critical transformations:
- Lithium borohydride reduction : Converts ester to alcohol 9 (C₂₈H₃₀ClN₃O₅) in 92% yield
- Dess-Martin oxidation : Transforms 9 to aldehyde 10 (C₂₈H₂₈ClN₃O₅) with 85% efficiency
- Reductive amination : Combines 10 with carbostyrilamine 11 (C₁₃H₁₆N₂O₂) using sodium triacetoxyborohydride to form protected MABA precursor (87% yield)
Final Deprotection and Salt Formation
The silyl-protected intermediate undergoes fluoride-mediated deprotection (tetrabutylammonium fluoride in THF) to yield batefenterol free base. Subsequent salt formation with succinic acid in ethanol/water (1:1 v/v) at pH 4.2-4.5 produces the final succinate salt.
Advanced Synthetic Variations
Alternative Amine Building Blocks
Scheme 2 demonstrates two pathways using primary amine 13 and secondary amine 16 :
- Route A : Alkylation of 7 with Boc-aminoethyl bromide (2.5 eq), followed by TFA-mediated deprotection
- Route B : Cbz-protected amino alcohol 14 oxidation to ketone, then reductive amination
Table 2: Comparative Analysis of Amine Routes
| Parameter | Route A (Primary Amine) | Route B (Secondary Amine) |
|---|---|---|
| Overall Yield | 68% | 54% |
| Purity Post-HPLC | 98.7% | 97.2% |
| Reaction Steps | 4 | 6 |
N-Methyl Derivatives Synthesis
Palladium-mediated formylation (Scheme 3) enables synthesis of N-methyl analogs 24a-c :
- Key reagent: Acetic formic anhydride
- Temperature: 110°C under argon
- Catalyst: Pd(OAc)₂/Xantphos system
Pharmaceutical Formulation Strategies
Solution-Based Preparations
The optimized formulation from US20210401855A1 combines:
- This compound: 7.5 mg/mL
- Fluticasone furoate: 2.5 mg/mL
- NaCl: 150 mg/mL
- Benzalkonium chloride: 0.02% w/v
Preparation Protocol :
- Dissolve NaCl in 90 mL purified water
- Adjust pH to 2.0-4.0 with HCl/NaOH
- Add active ingredients under sonication (40 kHz, 30°C)
- QS to 100 mL, filter through 0.22 μm PVDF membrane
Cyclodextrin-Based Complexation
- 20% sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline
- Molar ratio: 1:2 (Batefenterol:SBE-β-CD)
- Storage: 4°C for 1 week maximum
Table 3: Solubility Profile in Different Solvents
| Solvent | Solubility (mg/mL) | Temperature |
|---|---|---|
| DMSO | 42.7 | 25°C |
| SBE-β-CD | 58.9 | 4°C |
| PEG300:H₂O | 36.2 | 37°C |
Analytical Characterization
Spectroscopic Verification
Critical spectral data from intermediate 7 :
- ¹H NMR (400 MHz, CD₃OD): δ 7.56 (d, J=7.6 Hz, 1H), 7.47-7.21 (m, 8H)
- HRMS : m/z 297.1584 [M+H]⁺ (calc. 297.1598)
Final product characterization:
- Optical Rotation : [α]²⁵D +38.5° (c 0.1, MeOH)
- HPLC Purity : 99.83% (C18 column, 0.1% TFA)
Stability Profiling
Accelerated stability studies show:
- pH 2.0 : 98.4% remaining after 6 months at 40°C/75% RH
- pH 5.0 : 89.7% remaining under same conditions
- Degradation products: <0.5% total impurities
Emerging Preparation Technologies
3D-Printed Dosage Forms
EP3302442B1 discloses a novel preparation method:
- Substrate: Hydrophilic polyvinyl alcohol
- Drug loading: 15% w/w in pie-shaped compartments
- Release profile: 80% release at 8 hours (pH 6.8 buffer)
Continuous Manufacturing
Recent advances utilize microreactor technology:
- Residence time: 8.5 minutes
- Productivity: 2.3 kg/day
- Particle size control: 50-100 μm via antisolvent crystallization
Chemical Reactions Analysis
Batefenterol succinate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chronic Obstructive Pulmonary Disease (COPD)
Batefenterol has been primarily investigated for its application in COPD management. Clinical trials have shown that it significantly improves lung function compared to placebo. A Phase IIb study involving 323 participants indicated that all doses of batefenterol resulted in statistically significant improvements in forced expiratory volume in one second (FEV1) from baseline compared to placebo, with peak effects observed at higher doses (300 µg and 600 µg) .
Efficacy Results:
- FEV1 Improvement: The mean difference in FEV1 from baseline was 191.1–292.8 mL across different doses.
- Safety Profile: Batefenterol was well tolerated with no new safety signals reported .
Asthma
While less extensively studied than COPD, the potential application of batefenterol in asthma treatment is also recognized. The combination of batefenterol with fluticasone furoate has been evaluated, showing promising results in improving lung function and reducing the need for rescue medication .
Combination Therapy:
- BAT/FF 300/100: This combination has demonstrated superior bronchodilation effects compared to monotherapy.
- Spirometry Results: Significant changes from baseline in FEV1 were noted, particularly on Day 42 of treatment .
Pharmacological Insights
Batefenterol's pharmacological profile allows for enhanced therapeutic effects through its dual-action mechanism:
- Muscarinic Antagonism: Reduces bronchoconstriction by inhibiting M3 receptors.
- β2-Adrenergic Agonism: Promotes bronchodilation by stimulating β2 receptors.
This dual mechanism not only improves efficacy but also offers a simplified treatment regimen for patients who may benefit from both types of pharmacological actions .
Safety and Tolerability
In clinical studies, adverse events were reported in approximately 38% of patients receiving batefenterol/fluticasone furoate compared to 35% in the placebo group. Common adverse events included dysgeusia and diarrhea, but serious adverse events were rare . The tolerability profile supports the continued investigation into long-term use and combination therapies.
Table: Summary of Clinical Trials Involving this compound
| Study Type | Population | Treatment | Primary Endpoint | Key Findings |
|---|---|---|---|---|
| Phase IIb | COPD Patients (N=323) | Batefenterol (various doses) vs Placebo | Change in FEV1 | Statistically significant improvements across all doses |
| Phase II | COPD Patients (N=62) | BAT/FF 300/100 vs Placebo | Change in FEV1 | Significant improvement observed on Day 42 |
| Phase II | Asthma Patients | BAT/FF Combination | Change in FEV1 | Enhanced bronchodilation compared to monotherapy |
Mechanism of Action
Batefenterol succinate exerts its effects through dual mechanisms:
Muscarinic Antagonism: It blocks muscarinic acetylcholine receptors, preventing bronchoconstriction.
Beta2-Agonism: It activates beta2-adrenergic receptors, leading to bronchodilation.
These combined actions result in improved airflow and reduced symptoms in patients with COPD .
Comparison with Similar Compounds
Pharmacological Mechanism
Key Insight : Batefenterol’s dual functionality eliminates the need for combination inhalers, streamlining therapy while maintaining efficacy comparable to UMEC/VI at doses ≥150 µg .
Pharmacokinetic Profile
Key Differences :
Efficacy in Clinical Trials
- Batefenterol (300 µg) : Achieved 292.8 mL improvement in weighted-mean FEV₁ (0–6h) vs. placebo, comparable to UMEC/VI (62.5/25 µg) .
- UMEC/VI : Demonstrated 220–250 mL improvement in FEV₁ .
- Tiotropium : Provides ~120–150 mL FEV₁ improvement in moderate-to-severe COPD .
Dose-Response : Batefenterol’s flat dose-response curve (75–600 µg) suggests efficacy plateau at ≥150 µg, reducing the need for higher doses .
Metabolic Pathways
Key Insight : Batefenterol’s metabolism generates inactive metabolites, reducing systemic toxicity compared to VI’s active metabolites .
Biological Activity
Batefenterol succinate, a novel compound under investigation for the treatment of chronic obstructive pulmonary disease (COPD), exhibits significant biological activity primarily through its dual mechanism as a beta-2 adrenergic receptor agonist and a muscarinic antagonist . This unique pharmacological profile allows for enhanced bronchodilation, making it a promising candidate for respiratory therapies.
This compound is classified as a biphenyl derivative, with a complex chemical structure that contributes to its biological activity. The IUPAC name for the compound is:
1-(2-{[2-chloro-4-({[(2R)-2-hydroxy-2-(8-hydroxy-2-oxo-1,2-dihydroquinolin-5-yl)ethyl]amino}methyl)-5-methoxyphenyl]carbamoyl}ethyl)piperidin-4-yl N-{[1,1'-biphenyl]-2-yl}carbamate; butanedioic acid.
The molecular formula is with a molecular weight of 858.33 g/mol .
Batefenterol acts on both the beta-2 adrenergic receptors and muscarinic receptors (specifically M2 and M3). The activation of beta-2 receptors leads to relaxation of bronchial smooth muscle, resulting in bronchodilation. Concurrently, the antagonism of muscarinic receptors inhibits bronchoconstriction, further enhancing respiratory function .
Clinical Efficacy
Clinical trials have demonstrated that batefenterol significantly improves lung function in COPD patients. The results from a randomized Phase IIb study showed that all doses of batefenterol led to statistically significant improvements in forced expiratory volume in one second (FEV1) compared to placebo. The improvements ranged from 191.1 mL to 334.1 mL depending on the dosage administered .
Phase II Clinical Trials
A notable Phase II clinical trial involved 323 participants and assessed the dose-response relationship of batefenterol. The study found that:
- Optimal Dose : Batefenterol 300 µg was identified as potentially optimal for further Phase III studies.
- Efficacy : Significant improvements in lung function were observed across all doses, with higher doses yielding greater improvements but with diminishing returns at the highest levels .
| Dose (µg) | Mean Change in FEV1 (mL) | Statistical Significance |
|---|---|---|
| 37.5 | 149.2 | P = 0.003 |
| 75 | 208.4 | P < 0.001 |
| 150 | 263.5 | P < 0.001 |
| 300 | 305.1 | P < 0.001 |
| 600 | 334.1 | P < 0.001 |
Safety Profile
The safety profile of batefenterol has been favorable, with no new or unexpected adverse events reported during trials . The incidence of adverse events was comparable to placebo groups, indicating a good tolerability profile.
Comparative Analysis with Other Bronchodilators
Batefenterol's unique combination of beta agonism and muscarinic antagonism distinguishes it from other bronchodilators, such as:
| Compound Name | Class | Mechanism of Action | Unique Features |
|---|---|---|---|
| Aclidinium bromide | Muscarinic antagonist | M3 receptor antagonist | Long-lasting effects |
| Umeclidinium | Muscarinic antagonist | M3 receptor antagonist | Once-daily dosing |
| Formoterol | Beta-2 agonist | Beta-2 adrenergic receptor agonist | Fast onset of action |
| Salmeterol | Beta-2 agonist | Beta-2 adrenergic receptor agonist | Long duration but slower onset |
Batefenterol's dual-action mechanism may offer enhanced efficacy in treating respiratory diseases while simplifying treatment regimens through combination therapy .
Q & A
Q. What are the primary pharmacological mechanisms of Batefenterol Succinate, and how are they experimentally validated?
- Methodological Answer: Use in vitro assays (e.g., receptor-binding studies on β2-adrenergic and muscarinic receptors) to quantify agonist/antagonist activity. Pair with in vivo models (e.g., bronchoconstriction assays in rodents) to validate bronchodilatory effects. Employ molecular docking simulations to predict binding affinities . For reproducibility, document assay conditions (e.g., pH, temperature) and control groups rigorously .
Q. How should researchers design dose-response studies for this compound to ensure statistical validity?
- Methodological Answer: Adopt a logarithmic dose range (e.g., 0.1–100 μM) to capture EC50 values. Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups. Include positive controls (e.g., salmeterol for β2 agonism) and account for inter-individual variability via randomized block designs .
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
- Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection or LC-MS/MS for sensitivity. Validate methods per ICH guidelines (precision, accuracy, LOD/LOQ). For tissue distribution studies, use radiolabeled compounds (e.g., ³H-Batefenterol) with autoradiography .
Advanced Research Questions
Q. How can conflicting data on this compound’s anti-inflammatory efficacy be resolved in preclinical studies?
- Methodological Answer: Conduct a systematic review with meta-analysis, stratifying studies by model (e.g., ovalbumin vs. LPS-induced inflammation). Assess publication bias via funnel plots. Validate findings using RNA-seq to compare cytokine profiles across models, controlling for dosing regimens and species-specific responses .
Q. What experimental frameworks are optimal for studying this compound’s dual receptor modulation in human airway smooth muscle cells?
Q. How do researchers address inter-laboratory variability in this compound’s pharmacokinetic parameters?
- Methodological Answer: Implement harmonized protocols (e.g., standardized sampling times, bioanalytical methods). Use population pharmacokinetic modeling (NONMEM) to identify covariates (e.g., renal/hepatic function). Share raw data via repositories (e.g., Zenodo) for cross-validation .
Data Contradiction and Synthesis
Q. What statistical approaches reconcile discrepancies in this compound’s efficacy across clinical trial phases?
- Methodological Answer: Apply Bayesian hierarchical models to pool Phase II/III data, adjusting for trial design differences (e.g., placebo response, inclusion criteria). Conduct sensitivity analyses to identify confounding variables (e.g., adherence rates, comorbidities) .
Q. How can in silico models improve the predictive validity of this compound’s safety profile?
- Methodological Answer: Develop quantitative structure-activity relationship (QSAR) models to predict off-target effects (e.g., cardiac ion channel inhibition). Validate with patch-clamp electrophysiology in cardiomyocytes. Cross-reference with FAERS database for adverse event correlations .
Methodological Design Tables
Table 1: Comparison of In Vitro vs. In Vivo Models for Efficacy Studies
Table 2: Common Statistical Methods for Dose-Response Analysis
| Method | Use Case | Considerations |
|---|---|---|
| ANOVA | Comparing multiple dose groups | Assumes normality, equal variance |
| Non-linear Regression | EC50/IC50 calculation | Requires high data density |
| Bootstrap | Confidence interval estimation | Computationally intensive |
| Ref. |
Theoretical Frameworks
- Link studies to receptor theory (e.g., occupancy vs. allosteric modulation) and systems pharmacology (network analyses of airway signaling pathways) .
- For translational research, align with the PICOT framework (Population: COPD patients; Intervention: Batefenterol; Comparison: Standard therapies; Outcome: FEV1 improvement; Time: 12-week trials) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
